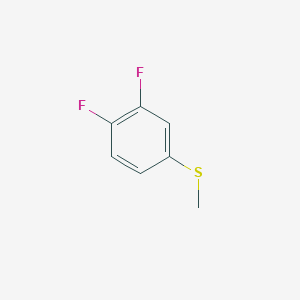

1,2-Difluoro-4-(methylsulfanyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,2-difluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWWSQKULIETTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620161 | |

| Record name | 1,2-Difluoro-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130922-41-7 | |

| Record name | 1,2-Difluoro-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Difluoro-4-(methylsulfanyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Difluoro-4-(methylsulfanyl)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its synthesis, physical and chemical properties, and potential applications, with a particular focus on its role as a building block in the development of novel therapeutics. Detailed experimental protocols, spectroscopic data, and a summary of its biological relevance are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, also known as 3,4-difluorothioanisole, is a substituted aromatic compound featuring a vicinal difluoro motif and a methylsulfanyl group. The unique electronic properties conferred by the fluorine atoms, combined with the presence of the sulfur-containing moiety, make this molecule a versatile intermediate in organic synthesis. Fluorinated benzenes are of significant importance in drug discovery, as the incorporation of fluorine can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 1,2-difluoro substitution pattern, in particular, can influence the conformation of molecules and their interactions with protein active sites.

Synthesis of this compound

The primary synthetic route to this compound involves the S-methylation of 3,4-difluorothiophenol. This precursor can be prepared from several commercially available starting materials, with the reduction of 3,4-difluorobenzenesulfonyl chloride or the diazotization of 3,4-difluoroaniline being common methods.

Preparation of the Precursor: 3,4-Difluorothiophenol

Method A: From 3,4-Difluoroaniline

A common route to thiophenols is through the diazotization of the corresponding aniline, followed by reaction with a sulfur-containing nucleophile.

Step 1: Diazotization of 3,4-Difluoroaniline 3,4-Difluoroaniline is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Reaction with a Sulfur Nucleophile The diazonium salt is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield 3,4-difluorothiophenol.

Method B: Reduction of 3,4-Difluorobenzenesulfonyl Chloride

An alternative synthesis involves the reduction of 3,4-difluorobenzenesulfonyl chloride.

Step 1: Reduction 3,4-Difluorobenzenesulfonyl chloride is reduced using a suitable reducing agent, such as zinc dust in an acidic medium, to produce 3,4-difluorothiophenol.[3]

S-Methylation of 3,4-Difluorothiophenol

The final step in the synthesis of this compound is the methylation of the thiol group of 3,4-difluorothiophenol.

Experimental Protocol:

To a solution of 3,4-difluorothiophenol (1.0 eq.) in a suitable solvent such as methanol or N,N-dimethylformamide (DMF), a base (e.g., sodium hydroxide or potassium carbonate, 1.1 eq.) is added at room temperature. The reaction mixture is stirred for a short period to form the thiolate anion. Subsequently, a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq.), is added dropwise. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.[4]

Synthesis Workflow Diagram:

Caption: Synthetic routes to this compound.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 130922-41-7 | [5] |

| Molecular Formula | C₇H₆F₂S | [5] |

| Molecular Weight | 160.18 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not experimentally determined. Estimated to be around 190-210 °C. | |

| Melting Point | Not applicable (liquid at room temperature). | |

| Density | Not experimentally determined. | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. | |

| LogP | 2.6867 (calculated) | [5] |

| Topological Polar Surface Area (TPSA) | 0 Ų (calculated) | [5] |

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) around δ 2.5 ppm. The aromatic region will display complex multiplets for the three aromatic protons due to ¹H-¹H and ¹H-¹⁹F couplings.

-

¹³C NMR: The carbon NMR spectrum will exhibit seven distinct signals. The methyl carbon will appear around δ 15-20 ppm. The aromatic carbons will show complex splitting patterns due to ¹³C-¹⁹F coupling. The carbons directly attached to the fluorine atoms will exhibit large one-bond C-F coupling constants (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool. It is expected to show two distinct multiplets for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum of 3-fluorothioanisole, a related compound, shows characteristic C-F stretching vibrations in the region of 1200-1300 cm⁻¹ and C-S stretching vibrations around 600-800 cm⁻¹. Similar absorption bands are expected for this compound.[6][7]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 160, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The 1,2-difluoro-4-(methylsulfanyl)phenyl moiety is an attractive scaffold in medicinal chemistry. The difluoro substitution can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of adjacent functional groups. The methylsulfanyl group can be further oxidized to the corresponding sulfoxide or sulfone, providing opportunities for modifying solubility and hydrogen bonding capabilities.

While specific examples of this compound in clinical development are not yet prominent, the analogous 3,4-difluorophenylthio moiety has been incorporated into various biologically active molecules, including inhibitors of carbonic anhydrase.[1] Furthermore, many kinase inhibitors feature fluorinated phenyl rings, suggesting that this compound could serve as a valuable building block in the synthesis of novel kinase inhibitors for oncology and other therapeutic areas. The structural motif is present in compounds investigated for their potential as VEGFR-2 kinase inhibitors.

Logical Relationship Diagram for Drug Discovery Application:

Caption: Role of the title compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and spectroscopic characterization. The straightforward synthetic accessibility and the desirable properties imparted by the difluorophenylthio moiety make it an attractive building block for the development of novel bioactive compounds, particularly in the area of kinase inhibitor research. Further exploration of this compound and its derivatives is warranted to fully realize its potential in various scientific applications.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis and antiproliferative evaluation of novel 1,2,4-triazole derivatives incorporating benzisoselenazolone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 1,2-Difluoro-4-(methylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4-(methylsulfanyl)benzene is a fluorinated aromatic thioether that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two adjacent fluorine atoms and a methylsulfanyl group, offers a scaffold for the synthesis of more complex molecules with tailored electronic and steric properties. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate for drug discovery programs. This technical guide provides a comprehensive overview of the available physicochemical characteristics, a putative synthetic pathway with detailed experimental protocols for a key precursor, and a discussion of relevant analytical techniques.

Physicochemical Characteristics

Currently, detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following information has been compiled.

| Property | Value | Source |

| CAS Number | 130922-41-7 | ChemScene[1] |

| Molecular Formula | C₇H₆F₂S | ChemScene[1] |

| Molecular Weight | 160.18 g/mol | ChemScene[1] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Density | Not Reported | - |

| Solubility | Not Reported | - |

| LogP (calculated) | 2.6867 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[1] |

| Purity | ≥97% | ChemScene[1] |

Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene

A detailed experimental protocol for the synthesis of the key intermediate, 1,2-difluoro-4-(methylsulfonyl)benzene, has been described in patent literature. This reaction proceeds via a Friedel-Crafts reaction.

Experimental Protocol:

-

Reagents:

-

1,2-Difluorobenzene

-

Methanesulfonic anhydride

-

Trifluoromethanesulfonic acid

-

Ice/water

-

Isopropyl alcohol

-

-

Procedure:

-

To a reaction vessel, add methanesulfonic anhydride.

-

Cool the reaction mixture to 80°C.

-

Add 1,2-difluorobenzene (1.0 equivalent) and trifluoromethanesulfonic acid (0.1 equivalents).

-

Heat the resulting reaction mixture at 120°C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture onto a mixture of ice/water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water.

-

Recrystallize the crude product from isopropyl alcohol to yield 1,2-difluoro-4-(methylsulfonyl)benzene as a white solid.

-

-

Reported Yield: 46%

-

Reported Melting Point: 71°C or 72-74°C[2]

Step 2: Proposed Reduction to this compound

The reduction of the methylsulfonyl group to a methylsulfanyl group is a standard transformation in organic synthesis. Various reagents can be employed for this purpose, with common methods involving reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). A general protocol for such a reduction is outlined below.

Proposed Experimental Protocol (General):

-

Reagents:

-

1,2-Difluoro-4-(methylsulfonyl)benzene

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Diethyl ether)

-

Aqueous workup solution (e.g., saturated aqueous sodium sulfate or Rochelle's salt solution)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-difluoro-4-(methylsulfonyl)benzene in the chosen anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the reducing agent (e.g., a solution of LiAlH₄ in the same solvent) to the cooled solution.

-

Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while maintaining cooling.

-

Filter the resulting suspension and wash the solid with the organic solvent.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain this compound.

-

Analytical Methods

The characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable for assessing the purity of the compound.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methyl group protons, with characteristic coupling patterns due to the fluorine atoms. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, with carbon-fluorine couplings providing further structural confirmation.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as C-F and C-S bonds.

-

While specific spectral data for this compound is not currently available in the searched databases, the expected spectral features can be predicted based on its structure.

Signaling Pathways and Biological Activity

There is currently no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or its biological activity. As a chemical intermediate, it is primarily of interest for its potential use in the synthesis of biologically active molecules. Further research would be required to explore any intrinsic biological effects.

Safety and Handling

Detailed safety and handling information for this compound is not widely available. However, based on its structure as a fluorinated aromatic sulfide, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, yet underexplored, building block for chemical synthesis. While a comprehensive set of experimentally determined physicochemical data is not yet available, a plausible synthetic route via its sulfonyl precursor has been identified. The information provided in this technical guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential.

References

Spectroscopic and Analytical Characterization of 1,2-Difluoro-4-(methylsulfanyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the spectroscopic characterization of 1,2-Difluoro-4-(methylsulfanyl)benzene (CAS No. 130922-41-7). Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents a framework of the expected data based on its chemical structure and outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers involved in the synthesis, quality control, and application of this and structurally related compounds.

Introduction

This compound is a fluorinated aromatic thioether with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms and a methylsulfanyl group on the benzene ring is expected to impart unique physicochemical properties. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound. This guide details the standard analytical techniques employed for such characterization.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1,2-Difluoro-4-(methylthio)benzene |

| CAS Number | 130922-41-7 |

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.18 g/mol |

| Chemical Structure |

|

Spectroscopic Data (Predicted)

Note: The following tables present predicted spectroscopic data based on the chemical structure of this compound. Experimental verification is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | m | 1H | Ar-H |

| ~ 7.0 - 7.2 | m | 1H | Ar-H |

| ~ 6.9 - 7.1 | m | 1H | Ar-H |

| ~ 2.5 | s | 3H | S-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 (dd) | C -F |

| ~ 145 - 150 (dd) | C -F |

| ~ 135 - 140 (d) | C -S |

| ~ 120 - 125 (d) | Ar-C H |

| ~ 115 - 120 (dd) | Ar-C H |

| ~ 110 - 115 (d) | Ar-C H |

| ~ 15 - 20 | S-C H₃ |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -130 to -140 | m | Ar-F |

| ~ -135 to -145 | m | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 2920 - 2850 | Weak | C-H stretch (methyl) |

| ~ 1600 - 1580 | Medium | C=C stretch (aromatic ring) |

| ~ 1500 - 1400 | Strong | C=C stretch (aromatic ring) |

| ~ 1280 - 1200 | Strong | C-F stretch (aryl fluoride) |

| ~ 1100 - 1000 | Strong | C-F stretch (aryl fluoride) |

| ~ 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

| ~ 700 - 600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 145 | Medium | [M - CH₃]⁺ |

| 113 | Medium | [M - SCH₃]⁺ |

| 82 | Low | [C₄H₂S]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a 400 MHz spectrometer. ¹H NMR spectra are recorded with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 s. ¹³C NMR spectra are acquired with 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2 s. ¹⁹F NMR spectra are recorded with 64 scans and a spectral width of 200 ppm. All spectra are processed with appropriate Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane is injected into the GC, which is equipped with a 30 m x 0.25 mm HP-5ms capillary column. The oven temperature is programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. The mass spectrometer is operated in EI mode at 70 eV, scanning from m/z 40 to 500.

Data Interpretation and Visualization

The following diagram illustrates the general workflow for the analytical characterization of a synthesized compound such as this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. While experimental data is not yet widely available, the predicted data and detailed protocols herein offer a solid foundation for researchers to perform and interpret their own analytical characterizations. The application of these standard spectroscopic techniques is essential for ensuring the quality and identity of this and other novel chemical entities in research and development.

Unveiling the Structural Landscape of 1,2-Difluoro-4-(methylsulfanyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,2-Difluoro-4-(methylsulfanyl)benzene, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific compound, this paper synthesizes information from analogous structures and computational chemistry principles to predict its key structural parameters and conformational behavior. This guide offers detailed (predicted) methodologies for its characterization, presents quantitative data in a structured format, and utilizes visualizations to illustrate key concepts, serving as a valuable resource for researchers working with this and related molecules.

Introduction

This compound, with the chemical formula C₇H₆F₂S, is an aromatic compound featuring a benzene ring substituted with two adjacent fluorine atoms and a para-oriented methylsulfanyl group. The interplay of the electron-withdrawing fluorine atoms and the sulfur-containing substituent significantly influences the molecule's electronic properties, reactivity, and three-dimensional structure. Understanding the precise molecular geometry and conformational dynamics is crucial for predicting its interactions in biological systems and for the rational design of novel materials.

Due to a lack of specific experimental studies on this compound, this guide will leverage data from closely related fluorinated and methylsulfanyl-substituted benzene derivatives, alongside theoretical considerations, to construct a detailed structural and conformational profile.

Predicted Molecular Structure and Key Parameters

The molecular structure of this compound is defined by the geometry of the benzene ring and the orientation of its substituents. The bond lengths, bond angles, and dihedral angles are influenced by the electronic effects of the fluorine and methylsulfanyl groups.

Predicted Bond Lengths and Angles

Based on typical values from related structures determined by X-ray crystallography and computational modeling, the key structural parameters of this compound are summarized in Table 1. The C-F bonds are expected to be shorter and stronger than C-H bonds due to the high electronegativity of fluorine. The C-S bond length will be characteristic of an aryl thioether.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value (Å or °) | Notes |

| Bond Lengths | ||

| C-C (aromatic) | 1.38 - 1.40 Å | Typical range for a substituted benzene ring. Minor variations are expected due to substituent effects. |

| C-F | ~1.35 Å | Shorter than a C-H bond, indicative of a strong bond. |

| C-S | ~1.77 Å | Consistent with aryl-sulfur bond lengths in similar thioanisole derivatives. |

| S-C (methyl) | ~1.81 Å | Typical single bond length between sulfur and an sp³-hybridized carbon. |

| C-H (aromatic) | ~1.08 Å | Standard aromatic C-H bond length. |

| C-H (methyl) | ~1.09 Å | Standard methyl C-H bond length. |

| Bond Angles | ||

| C-C-C (aromatic) | ~120° | Angles within the benzene ring will be close to 120°, with slight distortions due to the substituents. |

| C-C-F | ~120° | The angle is expected to be close to the ideal sp² angle. |

| C-C-S | ~120° | The angle is expected to be close to the ideal sp² angle. |

| C-S-C | ~105° | The bond angle around the sulfur atom is expected to be smaller than the tetrahedral angle due to the presence of lone pairs. |

| H-C-H (methyl) | ~109.5° | Tetrahedral geometry of the methyl group. |

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the C(aryl)-S bond. The orientation of the methyl group relative to the benzene ring defines the different conformers.

Theoretical studies on similar aryl thioethers suggest that the rotational barrier for the C-S bond is relatively low. The conformation is influenced by a balance of steric and electronic factors. The two primary conformations are the "planar" (or coplanar) and the "perpendicular" (or orthogonal) forms, where the C(aryl)-S-C(methyl) plane is either coplanar with or perpendicular to the benzene ring, respectively.

For this compound, the planar conformation is likely the most stable due to favorable electronic interactions, such as the delocalization of sulfur's lone pair electrons into the aromatic π-system. The presence of ortho-fluorine atoms might introduce some steric hindrance, but this is generally not significant enough to favor the perpendicular conformation.

Caption: Conformational isomers of this compound.

Experimental and Computational Protocols for Characterization

To empirically determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.

Experimental Protocols

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.

-

Methodology:

-

Crystal Growth: Grow single crystals of the compound from a suitable solvent (e.g., ethanol, hexane) by slow evaporation.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.

-

Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the experimental data to obtain precise bond lengths, angles, and dihedral angles.

-

-

-

Gas-Phase Electron Diffraction (GED): Provides information about the molecular structure in the gas phase, free from crystal packing forces.

-

Methodology:

-

Data Acquisition: Record the scattering of a high-energy electron beam by the gaseous sample.

-

Data Analysis: Analyze the resulting diffraction pattern to determine the equilibrium geometry of the molecule.

-

-

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide valuable information about the molecular symmetry and connectivity. Through-space correlations (NOESY) could potentially give insights into the preferred conformation in solution.

-

Microwave Spectroscopy: High-resolution microwave spectroscopy in the gas phase can yield very precise rotational constants, from which the molecular geometry can be derived.

-

Computational Protocols

-

Density Functional Theory (DFT) and ab initio Calculations: These methods are powerful tools for predicting molecular structure, conformation, and energetics.

-

Methodology:

-

Geometry Optimization: Perform full geometry optimizations of the possible conformers using a suitable level of theory (e.g., B3LYP functional) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

-

Conformational Search: Conduct a systematic scan of the dihedral angle around the C(aryl)-S bond to map the potential energy surface and determine the rotational barrier.

-

-

Caption: Workflow for structural and conformational analysis.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust, inferred model of its molecular structure and conformation based on established chemical principles and data from analogous compounds. The predicted planar conformation, driven by electronic delocalization, and the key structural parameters offer a solid foundation for further research. The outlined experimental and computational workflows provide a clear roadmap for the empirical validation of these predictions. This guide serves as a critical starting point for scientists and researchers aiming to utilize this compound in drug design, materials science, and other advanced applications.

An In-depth Guide to the Early Synthesis of 1,2-Difluoro-4-(methylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early synthetic methodologies for 1,2-Difluoro-4-(methylsulfanyl)benzene, a key intermediate in the development of various pharmaceutical compounds. The primary route for its preparation in early literature involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. This document provides a detailed overview of the process, including experimental protocols and quantitative data, to support research and development in medicinal chemistry and drug discovery.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prominent early method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction pathway is particularly effective due to the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. The general scheme involves the displacement of a fluoride ion from an activated difluorobenzene derivative by a methylthiolate nucleophile.

A key starting material for this synthesis is 3,4-difluoronitrobenzene . The nitro group at the para position to one of the fluorine atoms significantly lowers the electron density of the aromatic ring, facilitating the attack of a nucleophile. The incoming nucleophile, typically sodium thiomethoxide (NaSMe) , displaces the fluoride ion at the 4-position, which is para to the activating nitro group, to yield the desired product after a subsequent reduction of the nitro group and introduction of the second fluorine atom, or through a more direct displacement on a 1,2-difluoro precursor.

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the nitro group is crucial for the stabilization of this intermediate, thereby lowering the activation energy of the reaction.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

The following protocol is a representative procedure based on early synthetic literature for the preparation of this compound.

Reaction:

Further reaction steps would be required to obtain the final 1,2-difluoro product, such as reduction of the nitro group followed by diazotization and fluorination (Balz-Schiemann reaction), or starting from a 1,2-difluoro-4-substituted precursor.

A plausible direct synthesis would involve:

(Note: While plausible, early literature more commonly describes the activation with a nitro group followed by its subsequent conversion)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| 3,4-Difluoronitrobenzene | 159.09 | 1.437 |

| Sodium Thiomethoxide | 70.09 | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 |

Procedure:

-

A solution of 3,4-difluoronitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium thiomethoxide (1.1 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is then heated to a specified temperature (typically between 50-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data Summary

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,4-Difluoronitrobenzene | Sodium Thiomethoxide | DMF | 80 | 4 | ~85-95 |

| 1-Fluoro-4-nitrobenzene | Sodium Thiomethoxide | DMF | 80 | 3 | >90 |

Visualizing the Synthetic Pathway

The following diagrams illustrate the key reaction pathway and the logical flow of the synthesis.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1,2-Difluoro-4-(methylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1,2-Difluoro-4-(methylsulfanyl)benzene, a compound of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), this document outlines the protocol for determining the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. The presented data, including molecular orbital analysis and electrostatic potential maps, offer critical insights for understanding molecular interactions and reactivity, thereby aiding in rational drug design and development.

Introduction

This compound is a substituted aromatic compound with potential applications in various fields, including pharmaceuticals and organic electronics. A thorough understanding of its three-dimensional structure, stability, and electronic properties is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced functionalities. Quantum chemical calculations provide a powerful in-silico approach to obtain this information with high accuracy. This guide details the theoretical framework and computational workflow for such an investigation.

Computational Methodology

The quantum chemical calculations outlined herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software and Theoretical Level

All calculations would be performed using a standard computational chemistry software package, such as Gaussian 09 or a similar program. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and reliable functional for this type of analysis.[1][2] A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[1]

Geometry Optimization and Vibrational Frequency Analysis

The initial molecular structure of this compound would be built and then optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule. Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Properties Calculation

Further calculations are conducted on the optimized geometry to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) is also calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.39 Å |

| C2-C3 | 1.39 Å | |

| C3-C4 | 1.40 Å | |

| C4-C5 | 1.39 Å | |

| C5-C6 | 1.39 Å | |

| C6-C1 | 1.40 Å | |

| C1-F1 | 1.35 Å | |

| C2-F2 | 1.35 Å | |

| C4-S | 1.77 Å | |

| S-C7 | 1.81 Å | |

| Bond Angle | ∠(F1-C1-C2) | 119.5° |

| ∠(F2-C2-C1) | 119.5° | |

| ∠(C3-C4-S) | 121.0° | |

| ∠(C4-S-C7) | 103.5° |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν1 | 3100 | Medium | Strong | Aromatic C-H Stretch |

| ν2 | 1610 | Strong | Medium | Aromatic C=C Stretch |

| ν3 | 1280 | Very Strong | Weak | C-F Stretch |

| ν4 | 750 | Strong | Medium | C-S Stretch |

| ν5 | 300 | Medium | Strong | C-S-C Bend |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Dipole Moment | 2.1 D |

| Total Energy | -875 Hartree |

Visualization of Computational Workflow

The logical flow of the quantum chemical calculations can be visualized as follows:

Signaling Pathway and Experimental Workflow Diagrams

While this guide focuses on computational analysis, the following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as a kinase inhibitor, a common role for such molecules in drug development.

The experimental workflow for synthesizing and testing such a compound is depicted below.

References

Navigating the Thermodynamic Landscape of 1,2-Difluoro-4-(methylsulfanyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-Difluoro-4-(methylsulfanyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining such properties, drawing parallels from research on structurally related molecules. This guide serves as a foundational resource for researchers and professionals in drug development, enabling a deeper understanding of the compound's behavior and facilitating its application in further studies.

Physicochemical and Predicted Properties

Table 1: General and Computationally Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂S | ChemScene[1] |

| Molecular Weight | 160.18 g/mol | ChemScene[1] |

| CAS Number | 130922-41-7 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[1] |

| LogP | 2.6867 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties for a compound like this compound can be approached through both experimental and computational methods. The following sections detail established protocols for these approaches, based on studies of similar aromatic and sulfur-containing compounds.

Experimental Protocols

Experimental determination of thermodynamic properties provides the most accurate and reliable data. Key experimental techniques include calorimetry and vapor pressure measurements.

Low-temperature calorimetry is a fundamental technique for measuring heat capacities, enthalpy, and entropy.

Experimental Workflow for Low-Temperature Calorimetry

Caption: Workflow for determining thermodynamic functions using calorimetry.

Detailed Methodology:

-

Sample Purification: The sample of this compound would first be purified to a high degree, typically greater than 99.9 mol %. Purity is a critical factor for accurate thermodynamic measurements.

-

Calorimeter: An adiabatic heat-capacity calorimeter would be employed. The purified sample is placed in a platinum or gold-plated copper sample container.

-

Measurement: The heat capacity of the sample is measured over a wide temperature range, for instance, from near absolute zero (e.g., 12 K) to well above its melting and boiling points (e.g., 370 K). Measurements are taken for the solid, liquid, and vapor phases.

-

Data Analysis: The experimental heat capacity data is then used to calculate key thermodynamic functions. By integrating the heat capacity data, the enthalpy and entropy of the substance as a function of temperature can be determined. From these, the Gibbs free energy can also be calculated.[2]

Vapor pressure data is crucial for determining the enthalpy of vaporization and for understanding the phase behavior of a compound.

Experimental Workflow for Vapor Pressure Measurement

Caption: Workflow for determining the enthalpy of vaporization.

Detailed Methodology:

-

Apparatus: An ebulliometer or a static vapor pressure apparatus is used.

-

Measurement: The vapor pressure of the liquid sample is measured at a series of controlled temperatures.

-

Data Analysis: The enthalpy of vaporization can be calculated from the vapor pressure data using the Clausius-Clapeyron equation.

Computational Protocols

Computational chemistry offers a powerful alternative for estimating thermodynamic properties, especially when experimental data is scarce. High-level quantum chemistry calculations can provide reliable predictions.[3][4]

Computational Workflow for Thermodynamic Properties

References

- 1. chemscene.com [chemscene.com]

- 2. Low-temperature thermal studies on six organo-sulfur compounds. [15 refs. ; tables of thermodynamic properties] (Journal Article) | ETDEWEB [osti.gov]

- 3. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of the Methylsulfanyl Group in 1,2-Difluoro-4-(methylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the methylsulfanyl group in the synthetically versatile building block, 1,2-Difluoro-4-(methylsulfanyl)benzene. The presence of fluorine atoms on the aromatic ring significantly influences the electron density and reactivity of the methylsulfanyl moiety, making it a key functional group for a variety of chemical transformations. This document details the principal reactions, including oxidation to sulfoxides and sulfones, participation in electrophilic aromatic substitution, and its role in metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate experimental design and optimization. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the strategic use of this compound in the synthesis of complex molecules.

Introduction

This compound is a trifunctional aromatic compound that has garnered interest in the fields of pharmaceutical and agrochemical research. The interplay between the electron-withdrawing fluorine atoms and the versatile methylsulfanyl group provides a platform for diverse chemical modifications. Understanding the reactivity of the methylsulfanyl group is paramount for its effective utilization in synthetic strategies. This guide explores the key transformations of this functional group, providing insights into its behavior under various reaction conditions.

The methylsulfanyl group (-SCH₃) can act as a directing group in electrophilic aromatic substitution, can be oxidized to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃), and can participate in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms modulates the nucleophilicity of the sulfur atom and influences the regioselectivity of reactions on the aromatic ring.

Oxidation of the Methylsulfanyl Group

The oxidation of the methylsulfanyl group to a sulfoxide or sulfone is a common and important transformation, as it significantly alters the electronic properties and steric bulk of the substituent. The resulting sulfonyl group, in particular, is a strong electron-withdrawing group and can serve as a leaving group in nucleophilic aromatic substitution reactions or as a coupling partner in certain cross-coupling reactions.

Oxidation to the Corresponding Sulfone

A robust method for the synthesis of 1,2-difluoro-4-(methylsulfonyl)benzene involves the use of methanesulfonic acid and trifluoromethanesulfonic acid.

Table 1: Quantitative Data for the Oxidation of this compound

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,2-Difluoro-4-(methylsulfonyl)benzene | Methanesulfonic acid, Trifluoromethanesulfonic acid | 1,2-Difluorobenzene | 120 | 3 | 46 |

Experimental Protocol: Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene

-

Materials:

-

1,2-Difluorobenzene

-

Methanesulfonic acid

-

Trifluoromethanesulfonic acid

-

Ice/water mixture

-

Isopropyl alcohol

-

Dichloromethane

-

-

Procedure:

-

To a solution of methanesulfonic acid, add 1,2-difluorobenzene and trifluoromethanesulfonic acid.

-

Heat the reaction mixture to 120 °C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture onto an ice/water mixture.

-

Collect the resulting precipitate by filtration and wash with water.

-

Recrystallize the crude product from isopropyl alcohol to yield 1,2-difluoro-4-(methylsulfonyl)benzene as a white solid.

-

-

Alternative Procedure:

-

Heat methanesulfonic acid to 120 °C.

-

Add a solution of 1,2-difluorobenzene and trifluoromethanesulfonic acid dropwise over 2 hours at 115-120 °C.

-

After the addition is complete, continue heating at 120 °C for an additional 4 hours.

-

Cool the reaction to 50 °C and carefully add it to water at 50 °C.

-

Cool the mixture to 35 °C and extract the product with dichloromethane.

-

Electrophilic Aromatic Substitution

The methylsulfanyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. The fluorine atoms, being deactivating groups, will also influence the position of substitution. In the case of this compound, the positions ortho to the methylsulfanyl group (C3 and C5) are the most likely sites for electrophilic attack.

Friedel-Crafts Acylation

A general protocol for the Friedel-Crafts acylation of thioanisole, a related compound, can be adapted for this compound. This reaction introduces an acyl group onto the aromatic ring.

Table 2: General Conditions for Friedel-Crafts Acylation of Thioanisole Derivatives

| Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Product |

| Thioanisole | Acetic anhydride | Amberlyst-15 | Ethylene chloride | 70 °C | 4-(Methylthio)acetophenone |

| Thioanisole | Acetyl chloride | Aluminum chloride | Methylene chloride | 0 °C to RT | 4-(Methylthio)acetophenone |

Experimental Protocol: General Friedel-Crafts Acylation

-

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Methylene chloride

-

Ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottomed flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride in methylene chloride under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice/water bath.

-

Add a solution of acetyl chloride in methylene chloride dropwise to the aluminum chloride suspension over 10 minutes.

-

After the addition is complete, add a solution of this compound in methylene chloride in the same manner.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the product by distillation or chromatography.

-

Metal-Catalyzed Cross-Coupling Reactions

The methylsulfanyl group itself is not typically a leaving group in standard cross-coupling reactions. However, upon oxidation to the methylsulfonyl group, it can participate in certain palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling of the Corresponding Sulfone

Aryl sulfones can act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This provides a two-step strategy to functionalize the 4-position of 1,2-difluorobenzene, first by introducing the methylsulfanyl group, followed by oxidation and then cross-coupling.

Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Sulfones

| Aryl Sulfone | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Trifluoromethylphenyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂ | RuPhos | K₃PO₄ | Toluene/DMSO | 80 |

Experimental Workflow: Two-Step Functionalization via Oxidation and Suzuki-Miyaura Coupling

Caption: Two-step functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the benzene ring activate it towards nucleophilic aromatic substitution. A strong nucleophile can potentially displace one of the fluorine atoms. The position of substitution will be influenced by the directing effects of the methylsulfanyl group and the other fluorine atom. The methylsulfonyl group, being a strong electron-withdrawing group, would further activate the ring for SNAr, making the fluorine atoms more susceptible to displacement.

Conceptual Reaction Pathway

Caption: Generalized pathway for SNAr on the substrate.

Conclusion

The methylsulfanyl group in this compound is a versatile handle for a range of chemical transformations. Its oxidation to the corresponding sulfone provides access to a valuable intermediate for cross-coupling reactions. The presence of the fluorine atoms activates the aromatic ring for electrophilic and potentially nucleophilic substitution reactions. This technical guide provides foundational knowledge and detailed protocols to aid researchers in leveraging the unique reactivity of this compound for the synthesis of novel and complex molecular architectures in drug discovery and materials science. Further exploration of the reaction scope and optimization of conditions will undoubtedly continue to expand the synthetic utility of this valuable building block.

Methodological & Application

Application of 1,2-Difluoro-4-(methylsulfanyl)benzene in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4-(methylsulfanyl)benzene is a versatile reagent in organic synthesis, particularly in the realm of nucleophilic aromatic substitution (SNAr). The presence of two activating fluorine atoms ortho and meta to the methylsulfanyl group renders the aromatic ring susceptible to attack by a variety of nucleophiles. This, coupled with the potential for subsequent oxidation of the sulfide to a sulfoxide or sulfone, makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

The fluorine atoms are excellent leaving groups in SNAr reactions, and their departure is facilitated by the electron-withdrawing nature of the adjacent fluorine and the resonance-stabilizing capacity of the sulfur atom. The regioselectivity of the substitution is influenced by the nature of the nucleophile and the reaction conditions, often allowing for the selective replacement of one of the fluorine atoms.

This document provides detailed application notes and protocols for the use of this compound in nucleophilic aromatic substitution reactions, with a focus on its application in the synthesis of bioactive molecules.

Data Presentation

Table 1: Nucleophilic Aromatic Substitution Reactions of Activated Difluoroarenes with Various Nucleophiles

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | Et₃N | EtOH | Reflux | 18 | 4-(4,5-Dinitro-2-fluorophenyl)morpholine | 88 |

| 4,5-Difluoro-1,2-dinitrobenzene | Butylamine | Et₃N | EtOH | Reflux | 18 | N-Butyl-4,5-dinitro-2-fluoroaniline | 73 |

| 4,5-Difluoro-1,2-dinitrobenzene | 2-Aminophenylethane | Et₃N | EtOH | Reflux | 24 | N-(2-Phenylethyl)-4,5-dinitro-2-fluoroaniline | 80 |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | Na₂CO₃ | EtOH | 75 | 20 | 1,2-Dinitro-4,5-(1,4-benzodioxan) | 91 |

Note: The data in this table is based on reactions with a structurally related activated difluoroarene, 4,5-difluoro-1,2-dinitrobenzene, to provide representative conditions and yields for SNAr reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol describes a general method for the reaction of an activated difluorobenzene with a primary or secondary amine.

Materials:

-

4,5-Difluoro-1,2-dinitrobenzene (1.0 eq)

-

Amine (e.g., Morpholine, Butylamine, 2-Aminophenylethane) (1.0 eq)

-

Triethylamine (Et₃N) (1.0 eq)

-

Ethanol (EtOH)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of 4,5-difluoro-1,2-dinitrobenzene (1.0 eq) in ethanol, add the amine (1.0 eq) and triethylamine (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with dichloromethane or ethyl acetate.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired substituted product.[1]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Oxygen Nucleophile

This protocol outlines a general method for the reaction of an activated difluorobenzene with a diol.

Materials:

-

4,5-Difluoro-1,2-dinitrobenzene (1.0 eq)

-

Catechol (1.0 eq)

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol (EtOH)

-

Water

Procedure:

-

In a flask, combine 4,5-difluoro-1,2-dinitrobenzene (1.0 eq), catechol (1.0 eq), and sodium carbonate in ethanol.

-

Stir the mixture at 75 °C and monitor the reaction by TLC.

-

After the reaction is complete, add water to the mixture and allow it to stand.

-

Collect the precipitate by filtration and air-dry to yield the product.[1]

Visualizations

Reaction Workflow for Nucleophilic Aromatic Substitution

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Signaling Pathway: General Mechanism of SNAr

Caption: The two-step addition-elimination mechanism of SNAr.

Applications in Drug Development

Conclusion

This compound is a promising building block for the synthesis of functionalized aromatic compounds through nucleophilic aromatic substitution. The protocols and data presented, based on analogous systems, provide a solid foundation for researchers to explore the reactivity of this compound with a wide range of nucleophiles. The ability to selectively replace one of the fluorine atoms, combined with the potential for further modification of the methylsulfanyl group, offers significant opportunities for the development of novel molecules in the pharmaceutical and agrochemical industries. Further research into the specific reaction conditions and substrate scope for this particular reagent will undoubtedly expand its utility in organic synthesis.

References

Application Notes and Protocols for Reactions Involving 1,2-Difluoro-4-(methylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving 1,2-Difluoro-4-(methylsulfanyl)benzene. This versatile building block can be readily functionalized through oxidation of the methylsulfanyl group, followed by nucleophilic aromatic substitution (SNAr), making it a valuable starting material in medicinal chemistry and materials science.

Overview of Synthetic Utility

This compound serves as a precursor to a variety of substituted aromatic compounds. The primary synthetic strategy involves a two-step process:

-

Oxidation: The electron-donating methylsulfanyl (-SCH₃) group is oxidized to the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group. This oxidation activates the aromatic ring for subsequent nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom positioned para to the activating methylsulfonyl group becomes highly susceptible to displacement by a wide range of nucleophiles. The fluorine atom at the meta position is significantly less reactive.

This two-step sequence allows for the regioselective introduction of various functional groups onto the difluorinated benzene ring, providing access to a diverse library of compounds for further development.

Key Reactions and Experimental Protocols

Oxidation of this compound

The oxidation of the sulfide to the corresponding sulfone is a critical step in activating the molecule for SNAr. This transformation can be achieved using various oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.

Protocol 1: Oxidation to 1,2-Difluoro-4-(methylsulfonyl)benzene

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add m-CPBA (≥2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield 1,2-Difluoro-4-(methylsulfonyl)benzene as a white solid.

Nucleophilic Aromatic Substitution (SNAr)

Following oxidation, the resulting 1,2-Difluoro-4-(methylsulfonyl)benzene is primed for SNAr. The fluorine atom at the 4-position is selectively displaced by nucleophiles. Below are protocols for reactions with hydrazine and methoxide nucleophiles.

Protocol 2: Synthesis of [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine

Materials:

-

1,2-Difluoro-4-(methylsulfonyl)benzene

-

Hydrazine hydrate

-

Industrial Methylated Spirit (IMS) or Ethanol

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine hydrate (1.1-1.2 eq) in IMS.

-

Heat the solution to reflux.

-

Carefully add 1,2-Difluoro-4-(methylsulfonyl)benzene (1.0 eq) portion-wise to the refluxing solution over a period of 3 hours.

-

Continue heating the solution under reflux overnight.

-

After the reaction is complete, allow the mixture to cool to 0 °C over 24 hours to facilitate product precipitation.

-

Collect the resulting solid product by filtration using a Buchner funnel.

-

Wash the collected solid with cold IMS and air-dry to obtain [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine as a white solid.[1]

Protocol 3: Synthesis of 2-Fluoro-4-methoxyanisole

Materials:

-

1,2-Difluoro-4-(methylsulfonyl)benzene

-

Potassium hydroxide (85%)

-

Methanol

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Prepare a solution of potassium hydroxide (1.2 eq) in methanol in a round-bottom flask.

-

In a separate flask, dissolve 1,2-Difluoro-4-(methylsulfonyl)benzene (1.0 eq) in methanol.

-

Heat the solution of the starting material to reflux.

-

Add the potassium hydroxide solution in portions to the refluxing solution over a period of 2 hours.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional hour.

-

Allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Data Presentation

The following tables summarize quantitative data for the key reactions described.

Table 1: Oxidation of this compound

| Starting Material | Product | Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | 1,2-Difluoro-4-(methylsulfonyl)benzene | m-CPBA (≥2.2 eq) | DCM | 0 °C to RT | 12-16 | >90 (Typical) |

Table 2: Nucleophilic Aromatic Substitution Reactions of 1,2-Difluoro-4-(methylsulfonyl)benzene

| Starting Material | Nucleophile | Product | Solvent | Temperature | Time (h) | Yield (%) |

| 1,2-Difluoro-4-(methylsulfonyl)benzene | Hydrazine hydrate | [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine | IMS | Reflux | Overnight | 86 |

| 1,2-Difluoro-4-(methylsulfonyl)benzene | Potassium methoxide | 2-Fluoro-4-methoxyanisole | Methanol | Reflux | 3 | High |

Visualizations

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Caption: Synthetic workflow for the functionalization of this compound.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

The Pivotal Role of 1,2-Difluoro-4-(methylsulfanyl)benzene in the Synthesis of Advanced Fluorinated Heterocycles

For Immediate Release

Shanghai, China – December 25, 2025 – In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a paramount approach for enhancing pharmacological properties. A key building block in this endeavor is 1,2-difluoro-4-(methylsulfanyl)benzene, a versatile precursor for the synthesis of a diverse array of fluorinated heterocycles. These compounds are of significant interest due to their potential applications as therapeutic agents, particularly in the development of novel antibiotics and anticancer drugs.

The unique substitution pattern of this compound, featuring two vicinal fluorine atoms and a para-directing methylsulfanyl group, offers a powerful platform for regioselective nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to the construction of complex heterocyclic systems. The fluorine atoms, being excellent leaving groups, are readily displaced by a variety of nucleophiles, while the methylsulfanyl group can be further functionalized, providing a route to a wide range of derivatives.

This application note provides a detailed overview of the utility of this compound in the synthesis of fluorinated heterocycles, including comprehensive experimental protocols and a summary of key reaction data.

Strategic Synthesis of Fluorinated Benzothiazoles

One of the prominent applications of this compound is in the synthesis of fluorinated benzothiazoles. These scaffolds are present in numerous biologically active compounds. The synthesis typically proceeds via a nucleophilic aromatic substitution reaction with a sulfur-containing binucleophile, such as thiourea, followed by an intramolecular cyclization.

The methylsulfanyl group in the starting material plays a crucial role in directing the initial nucleophilic attack to the fluorine atom at the C-2 position. Subsequent reaction of the second nucleophilic site of the binucleophile with the adjacent carbon atom leads to the formation of the benzothiazole ring.

Experimental Protocol: Synthesis of 6-Fluoro-7-(methylsulfanyl)benzothiazole derivatives

A general procedure involves the reaction of this compound with a suitable amine, followed by cyclization to form the benzothiazole ring. While a direct reaction with thiourea is a common strategy for benzothiazole synthesis, specific protocols for this starting material are not widely published. However, a two-step approach involving an initial SNAr reaction with an amine followed by a subsequent cyclization step is a viable synthetic route.

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | This compound, Primary Amine | K₂CO₃, DMF, 80-100 °C | N-Aryl-2-fluoro-4-(methylsulfanyl)aniline | 70-90 |

| 2 | N-Aryl-2-fluoro-4-(methylsulfanyl)aniline | Lawesson's Reagent, Toluene, Reflux | 6-Fluoro-7-(methylsulfanyl)benzothiazole derivative | 60-80 |

Note: Yields are indicative and may vary depending on the specific amine used.

Logical Workflow for Benzothiazole Synthesis

Caption: Synthetic pathway to 6-fluoro-7-(methylsulfanyl)benzothiazole derivatives.

Construction of Fluorinated Quinoxalines

Fluorinated quinoxalines are another important class of heterocycles accessible from this compound. The synthesis involves a condensation reaction with a 1,2-diamine, such as ethylenediamine. In this reaction, both fluorine atoms are displaced by the amino groups of the diamine in a sequential SNAr mechanism, leading to the formation of the pyrazine ring fused to the benzene core.

The regiochemistry of the product is determined by the substitution pattern of the starting material. The presence of the methylsulfanyl group at the 4-position results in the formation of 6-(methylsulfanyl) aza-heterocycles.

Experimental Protocol: Synthesis of 6-(Methylsulfanyl)quinoxaline

| Reactants | Reagents & Conditions | Product | Yield (%) |

| This compound, Ethylenediamine | K₂CO₃, DMSO, 120 °C | 6-(Methylsulfanyl)quinoxaline | 75-85 |

Note: Yields are indicative and may vary.

Reaction Pathway for Quinoxaline Synthesis

Caption: Synthesis of 6-(methylsulfanyl)quinoxaline.

Regioselectivity in Nucleophilic Aromatic Substitution

The regioselectivity of SNAr reactions on this compound is a critical aspect of its synthetic utility. The electron-donating nature of the methylsulfanyl group via resonance and its para-directing effect, combined with the ortho-para activating effect of the fluorine atoms, influences the position of nucleophilic attack.

Generally, nucleophilic attack is favored at the fluorine position ortho to the methylsulfanyl group (C-2) due to the combined activating effects of the adjacent fluorine and the para-sulfanyl group. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Future Directions

The versatility of this compound as a building block for fluorinated heterocycles is vast and continues to be explored. Further research into its reactions with a wider range of binucleophiles is expected to yield novel heterocyclic systems with unique biological activities. Additionally, the oxidation of the methylsulfanyl group to sulfoxide or sulfone can further modulate the electronic properties of the aromatic ring, opening up new avenues for functionalization and the synthesis of even more complex and potent fluorinated compounds. The development of more efficient and selective synthetic methodologies will undoubtedly accelerate the discovery of new drug candidates based on these valuable scaffolds.

Application Notes and Protocols for the Purification of 1,2-Difluoro-4-(methylsulfanyl)benzene and its Oxidation Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1,2-Difluoro-4-(methylsulfanyl)benzene and its primary reaction products, the corresponding sulfoxide and sulfone. The methodologies outlined are essential for obtaining high-purity materials crucial for drug discovery, process development, and scientific research.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its subsequent oxidation to the corresponding sulfoxide and sulfone introduces chiral centers and modifies the compound's electronic properties, making these derivatives valuable building blocks. The purity of these compounds is paramount, as impurities can lead to unwanted side effects in final products or complicate reaction outcomes. This document details robust purification techniques, including flash column chromatography and recrystallization, to isolate these compounds in high purity.

Common Reactions and Potential Impurities

The primary reactions involving this compound are nucleophilic aromatic substitution (SNAr) to introduce the methylsulfanyl group, followed by oxidation to the sulfoxide and sulfone.

-

SNAr Reaction: The synthesis typically involves the reaction of 1,2,4-trifluorobenzene with sodium thiomethoxide. Potential impurities include unreacted starting materials, regioisomers, and over-alkylated products.

-

Oxidation Reaction: The oxidation of the sulfide to the sulfoxide and subsequently to the sulfone is commonly achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Incomplete oxidation can lead to mixtures of the sulfide, sulfoxide, and sulfone. Over-oxidation is also a possibility.

A thorough understanding of the reaction mechanism is crucial for anticipating potential byproducts. For instance, in nucleophilic aromatic substitution, the electron-poor aromatic ring is attacked by a nucleophile, proceeding through a negatively charged intermediate.[1] The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring.[1]

Purification Techniques

The choice of purification technique depends on the physical state of the product (solid or liquid) and the nature of the impurities.

Flash Column Chromatography